molecular formula C20H20FNO B2414637 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone CAS No. 2379976-52-8

2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone

Cat. No.: B2414637
CAS No.: 2379976-52-8
M. Wt: 309.384
InChI Key: VMCXUUHOKBLIQL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[33]heptan-2-yl)ethanone is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through an annulation reaction. This can be achieved by reacting a suitable cyclopentane derivative with a nitrogen-containing reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[33]heptan-2-yl)ethanone is unique due to its specific spirocyclic structure and the presence of both fluorine and phenyl groups

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO/c21-18-8-6-15(7-9-18)10-19(23)22-13-20(14-22)11-17(12-20)16-4-2-1-3-5-16/h1-9,17H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCXUUHOKBLIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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